Dalbergioidin
Overview
Description
Dalbergioidin (DBG) is a natural product that has been isolated from various plant species, including those from the Dalbergia genus. It is a flavonoid compound known for its biological activities, such as anti-inflammatory, antibacterial, and antifungal properties. DBG has been studied for its potential therapeutic applications, including its role in inhibiting melanin biosynthesis, which may be beneficial in treating hyperpigmentation disorders . Additionally, it has been shown to have protective effects against renal fibrosis by suppressing the TGF-β signal pathway and against oxidative damage in osteoblastic cells .
Synthesis Analysis
The synthesis of this compound-related compounds has been explored in several studies. For instance, trans- and cis-(−)-clovamides and their deoxy analogues have been isolated from the bark of Dalbergia melanoxylon, with trans-clovamide being synthesized through the direct condensation of caffeic acid chloride with L-DOPA . Moreover, the synthesis of dalbergiones, which are related to this compound as neoflavanoids, has been achieved through Claisen rearrangements and subsequent oxidations .
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been elucidated using various spectroscopic methods. For example, the structures of flavonoids isolated from Dalbergia odorifera were determined based on their spectral data . Similarly, the structure of dalbergichromene, a new neoflavanoid from Dalbergia sissoo, was determined by spectral and degradative experiments .
Chemical Reactions Analysis
This compound and its analogues undergo various chemical reactions. For instance, the reduction of quinonoid residues in dalbergiones yields quinols, and catalytic reduction followed by atmospheric oxidation produces dihydro-dalbergiones . These reactions are significant as they help in understanding the reactivity and potential modifications of this compound for therapeutic uses.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are closely related to its biological activities. For example, DBG's inhibitory activity against tyrosinase suggests that it can influence melanin biosynthesis, which is a key factor in skin pigmentation . The antifungal activity of compounds from Dalberg
Scientific Research Applications
Renal Fibrosis Treatment
Dalbergioidin, extracted from Uraria crinita, demonstrated significant effects in alleviating doxorubicin-induced renal fibrosis in mice. This study found that this compound improved kidney damage markers in a model of experimental nephrotoxicity, suggesting its potential as a treatment for renal fibrosis (Ren et al., 2016).
Osteoporosis Prevention
This compound was found to have protective effects against osteoporosis. A study on osteoblastic cells indicated that this compound reduced cell apoptosis and improved osteogenic-related protein expression, potentially via the PI3K/AKT/SMAD1 cell signal pathway (Yu Jin et al., 2017). Another study demonstrated that this compound prevented trabecular bone loss in a postmenopausal osteoporosis model (Choudhary et al., 2016).
Analgesic, Anti-Inflammatory, and Antipyretic Properties
This compound showed potential in treating pain, inflammation, and fever. In animal models, this compound exhibited mild non-steroidal analgesic and anti-inflammatory effects, as well as significant antipyretic actions (Yemitan & Adeyemi, 2017).
Pharmacological Potentials
This compound from Dalbergia candenatensis leaves exhibited various pharmacological activities, including membrane stabilizing, anticoagulant, analgesic, cytotoxic, anti-inflammatory, and depression potentials, as shown in different bioassays (Anisuzzman et al., 2017).
Fertility and Reproductive Health
Research on Dalbergia sissoo showed that this compound could have effects on male reproductive health, such as influencing spermatogenesis and fertility (Verma & Singh, 2014).
Skin Health Applications
This compound demonstrated potential in skin health, particularly in melanin biosynthesis inhibition. It was found to exhibit tyrosinase inhibitory activity, which is key in melanin production and thus could be relevant for treating hyperpigmentation disorders (Baek et al., 2008).
Antibacterial Activity
A study on flavonoids from Dalbergia odorifera, including this compound, showed significant antibacterial activity against Ralstonia solanacearum, which can be instrumental in treating certain bacterial infections (Xi-Run Zhao et al., 2011).
Mechanism of Action
Dalbergioidin (DAL) is a flavonoid that can be isolated from Uraria crinite, an edible herb used as a natural food for childhood skeletal dysplasia . It has been implicated in having an antiosteoporosis effect .
Target of Action
The primary targets of DAL are the PI3K/AKT/SMAD1 cell signal pathway . This pathway plays a crucial role in cell survival and maintaining cellular functions .
Mode of Action
DAL interacts with its targets by activating the PI3K/AKT/SMAD1 cell signal pathway . This activation leads to a reduction in cell apoptosis, improvement in alkaline phosphatase activity, and elevation of the osteogenic-related protein expression of Runx2, Osterix, and BMP2 .
Biochemical Pathways
The activation of the PI3K/AKT/SMAD1 pathway by DAL affects the redox balance within the cell . This results in a decrease in oxidative damage induced by H2O2 .
Pharmacokinetics
It is known that dal can be isolated from uraria crinite .
Result of Action
The activation of the PI3K/AKT/SMAD1 pathway by DAL leads to a reduction in MC3T3-E1 cell apoptosis, an improvement in alkaline phosphatase activity, and an elevation in the osteogenic-related protein expression of Runx2, Osterix, and BMP2 . These changes help to maintain the redox balance within the cell, thereby reducing oxidative damage .
Action Environment
The action of DAL is influenced by the presence of reactive oxygen species (ROS), which is a pivotal pathogenic factor in the development of osteoporosis . DAL’s protective effects against osteoporosis are linked to a reduction in oxidative damage .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Dalbergioidin plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, particularly in the PI3K/AKT/SMAD1 cell signal pathway . This interaction is crucial in maintaining redox balance, reducing cell apoptosis, and improving alkaline phosphatase activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it elevates the osteogenic-related protein expression of Runx2, Osterix, and BMP2 against oxidative damage induced by H2O2 .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The protective effect of this compound against H2O2-induced cell death in MC3T3-E1 cells may lie in the activation of the PI3K/AKT/SMAD1 cell signal pathway .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels
properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-7-1-2-9(11(18)3-7)10-6-21-13-5-8(17)4-12(19)14(13)15(10)20/h1-5,10,16-19H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHXBLZBOWXNQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=C(C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952714 | |
Record name | 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30368-42-4 | |
Record name | 3-(2,4-Dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30368-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoflavanone, 2',4',5,7-tetrahydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030368424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dalbergioidin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032707 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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